2-Isopropylquinazolin-4-ol

Beschreibung

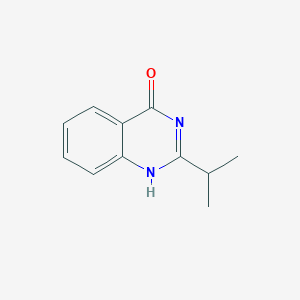

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUQWDLNMJVYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360172 | |

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13182-64-4 | |

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Blueprint of 2-Isopropylquinazolin-4-ol: An In-depth Technical Guide for Researchers

Foreword: Deciphering the Molecular Architecture

In the landscape of medicinal chemistry and drug development, quinazolinone derivatives stand as a cornerstone scaffold, exhibiting a remarkable breadth of biological activities. Among these, 2-Isopropylquinazolin-4-ol presents a molecule of significant interest. Its therapeutic potential is intrinsically linked to its precise three-dimensional structure and electronic properties. Unraveling this molecular architecture is paramount for understanding its mechanism of action, optimizing its properties, and ensuring its purity and stability.

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 2-Isopropylquinazolin-4-ol. Moving beyond a mere recitation of data, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind the experimental choices and the logic of spectral interpretation. We will explore the molecule through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not only the data but also the field-proven insights necessary for its confident identification and characterization.

I. The Analytical Workflow: A Triad of Spectroscopic Techniques

The structural elucidation of a novel or synthesized compound like 2-Isopropylquinazolin-4-ol is not a linear process but rather a synergistic interplay of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our workflow is designed to maximize the information obtained at each stage, ensuring a self-validating system of analysis.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of 2-Isopropylquinazolin-4-ol.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, proximity, and coupling of atoms within the molecular framework.

A. Rationale for Experimental Choices

The selection of solvent and NMR experiment is critical for acquiring high-quality, interpretable data.

-

Solvent Selection (DMSO-d₆): For quinazolinone derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the typically solid quinazolinone, and its deuterated nature prevents overwhelming solvent signals in the ¹H NMR spectrum. Furthermore, the amide proton (N-H) of the quinazolinone ring is often clearly visible in DMSO-d₆, as proton exchange is slower than in protic solvents like methanol-d₄. This provides a crucial diagnostic signal.[1] The residual peak of DMSO-d₆ at ~2.50 ppm also serves as a convenient internal reference.[2]

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution and sensitivity, which is particularly important for resolving the multiplets in the aromatic region.[3]

B. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Isopropylquinazolin-4-ol in 0.6-0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of -2 to 13 ppm, pulse angle of 45°, and a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 0 to 200 ppm, pulse angle of 30°, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

C. Data Interpretation

¹H NMR (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.1 (broad s) | Singlet, broad | 1H | N-H |

| ~8.10 (d, J ≈ 8.0 Hz) | Doublet | 1H | Ar-H |

| ~7.78 (t, J ≈ 7.6 Hz) | Triplet | 1H | Ar-H |

| ~7.62 (d, J ≈ 7.9 Hz) | Doublet | 1H | Ar-H |

| ~7.46 (t, J ≈ 7.6 Hz) | Triplet | 1H | Ar-H |

| ~2.89 (sept, J ≈ 6.7 Hz) | Septet | 1H | CH-(CH₃)₂ |

| ~1.27 (d, J ≈ 6.7 Hz) | Doublet | 6H | CH-(CH ₃)₂ |

Source: Adapted from supporting information of a study on copper-catalyzed synthesis of quinazolinones.[4]

The downfield broad singlet at approximately 12.1 ppm is characteristic of the amide proton, a key feature confirming the quinazolinone core.[5] The aromatic region displays four distinct signals, consistent with a substituted benzene ring. The isopropyl group is identified by the septet for the methine proton and the corresponding doublet for the six equivalent methyl protons, with the characteristic coupling constant of ~6.7 Hz.

¹³C NMR (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C=O |

| ~150.0 | C-N |

| ~148.0 | Ar-C (quaternary) |

| ~134.5 | Ar-CH |

| ~126.5 | Ar-CH |

| ~126.0 | Ar-CH |

| ~121.0 | Ar-C (quaternary) |

| ~115.5 | Ar-CH |

| ~34.0 | C H-(CH₃)₂ |

| ~21.0 | CH-(C H₃)₂ |

Source: Interpretation based on typical chemical shifts for quinazolinones and alkyl groups.[4]

The carbonyl carbon at ~162.0 ppm is a definitive marker for the quinazolinone structure. The aromatic carbons appear in the expected region of ~115-150 ppm. The two signals for the isopropyl group are observed in the aliphatic region, with the methine carbon around 34.0 ppm and the methyl carbons at approximately 21.0 ppm.

III. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of different chemical bonds.

A. Rationale for Experimental Choices

-

Sampling Method (KBr Pellet): For solid samples like 2-Isopropylquinazolin-4-ol, the potassium bromide (KBr) pellet method is a robust and widely used technique.[5] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and therefore does not interfere with the sample's spectrum.[6] This method allows for the analysis of the compound in its solid state, which can provide information about intermolecular interactions, such as hydrogen bonding.

B. Experimental Protocol: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry 2-Isopropylquinazolin-4-ol with approximately 100-200 mg of spectroscopic grade KBr in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Record a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

-

C. Data Interpretation

Expected IR Absorption Bands for 2-Isopropylquinazolin-4-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Medium, Broad | N-H stretching (hydrogen-bonded) |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2970-2870 | Medium | Aliphatic C-H stretching (isopropyl) |

| ~1680-1660 | Strong | C=O stretching (amide) |

| ~1620-1580 | Medium-Strong | C=N stretching and C=C aromatic ring stretching |

| ~1470 | Medium | C-H bending (isopropyl) |

| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bending |

The IR spectrum will be dominated by a strong absorption band in the region of 1680-1660 cm⁻¹, characteristic of the amide carbonyl group in the quinazolinone ring.[5] A broad band in the 3200-3000 cm⁻¹ region is indicative of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding in the solid state. The presence of the isopropyl group will be confirmed by the aliphatic C-H stretching bands around 2970-2870 cm⁻¹ and a characteristic bending vibration near 1470 cm⁻¹.[7] Aromatic C-H stretches will appear just above 3000 cm⁻¹.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

A. Rationale for Experimental Choices

-

Ionization Method (Electron Ionization vs. Electrospray Ionization):

-

Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample.[4] This method typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for structural elucidation.[8] For a relatively small and stable molecule like 2-Isopropylquinazolin-4-ol, EI-MS is an excellent choice.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly well-suited for larger, more polar, and thermally labile molecules.[9] It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. While ESI could be used, EI is often preferred for initial characterization of this type of compound due to the rich structural information provided by its fragmentation pattern.

-

B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample in the gas phase using a 70 eV electron beam.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

C. Data Interpretation

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak (M⁺). The molecular formula of 2-Isopropylquinazolin-4-ol is C₁₁H₁₂N₂O, giving a molecular weight of 188.23 g/mol .

Expected Fragmentation Pattern

The fragmentation of 2-Isopropylquinazolin-4-ol in EI-MS is expected to proceed through several characteristic pathways, driven by the stability of the resulting fragments.

Caption: Plausible fragmentation pathways for 2-Isopropylquinazolin-4-ol under Electron Ionization.

-

Molecular Ion (m/z 188): The peak corresponding to the intact molecule after ionization.

-

Loss of a Methyl Radical (m/z 173): A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.

-

Loss of Propene (m/z 146): A McLafferty rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆).

-

Loss of an Isopropyl Radical (m/z 145): Cleavage of the bond between the isopropyl group and the quinazolinone ring results in the loss of an isopropyl radical (•C₃H₇), leading to a stable acylium ion.[10]

-

Quinazolinone Core Fragment (m/z 119): Subsequent loss of carbon monoxide (CO) from the m/z 145 fragment can lead to a fragment corresponding to the quinazolinone core.

V. Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic portrait of 2-Isopropylquinazolin-4-ol. The NMR data unequivocally establishes the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This in-depth guide, by not only presenting the data but also elucidating the rationale behind the analytical choices, empowers researchers to confidently synthesize, characterize, and further develop this and related quinazolinone derivatives. The protocols and interpretations provided herein serve as a robust foundation for quality control, structural verification, and future investigations into the promising biological activities of this important class of molecules.

VI. References

-

Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information: Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazolinones. [Link]

-

Pharmaguideline Forum. (2020). In ir analysis why kbr background is required. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

Al-Omair, M. A. (2010). Synthesis and characterization of new quinazolinone derivatives. Molecules, 15(11), 8137-8148.

-

The Royal Society of Chemistry. (2014). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

-

National Center for Biotechnology Information. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. [Link]

-

Chemistry LibreTexts. (2022). Fragmentation. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

-

ResearchGate. (2010). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. [Link]

-

National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

-

ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]

-

Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. [Link]

-

American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

MDPI. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

ResearchGate. (2017). Py-IR spectra of Fe2(SO4)3a and Fe2(SO4)3/Al2(SO4)3b at 150 and 350 °C. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

-

National Center for Biotechnology Information. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]

-

ResearchGate. (2000). IR spectrum of H2SO4 species trapped in low temperature solid CO and in CO containing matrices. [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. chem.washington.edu [chem.washington.edu]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. shimadzu.com [shimadzu.com]

- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 7. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

using 2-Isopropylquinazolin-4-ol in high-throughput screening assays

Application Note: High-Throughput Screening (HTS) Methodologies for 2-Isopropylquinazolin-4-ol and Related Scaffolds

Introduction & Molecule Profile

2-Isopropylquinazolin-4-ol (CAS: 5266-51-3) represents a privileged scaffold in medicinal chemistry, serving as a critical fragment for the development of kinase inhibitors (e.g., EGFR, CDK2), antimicrobial agents, and GPCR ligands. However, its utility in High-Throughput Screening (HTS) is often compromised by physicochemical artifacts.

This guide addresses the three primary failure modes associated with screening this molecule: tautomeric ambiguity , aqueous insolubility , and colloidal aggregation .

Physicochemical Profile

| Property | Value / Characteristic | Impact on HTS |

| Molecular Weight | ~188.23 g/mol | Fragment-like; requires high concentration screening (>10 µM). |

| LogP | ~2.5 - 2.8 (Estimated) | Moderate lipophilicity; risk of precipitation in aqueous buffers. |

| Tautomerism | Lactim (4-ol) | The Lactam (4(3H)-one) form predominates in solution. Docking studies must account for the H-bond donor at N3. |

| Fluorescence | Weak UV/Blue emission | Potential interference in lower-wavelength fluorescence intensity assays. |

Pre-Assay Quality Control: Tautomerism & Solubility

Before entering a primary screen, the compound state must be validated. The 2-isopropyl group increases steric bulk near the N3 position compared to methyl analogs, potentially influencing the tautomeric equilibrium and binding kinetics.

Mechanism: The Lactam-Lactim Equilibrium

In aqueous solution (pH 7.4), the equilibrium heavily favors the quinazolin-4(3H)-one (Lactam). However, commercial catalogs often list it as the "4-ol". This distinction is critical for assay buffer formulation.

Figure 1: Tautomeric equilibrium shift in aqueous assay buffers. The Lactam form is the bioactive species for most kinase targets.

Protocol 1: Kinetic Solubility Screening (Nephelometry)

Purpose: To determine the maximum safe concentration in assay buffer (1% DMSO) before precipitation occurs.

Materials:

-

Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar).

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

-

Compound Stock: 10 mM in 100% DMSO.

Procedure:

-

Preparation: Prepare a 2-fold serial dilution of 2-Isopropylquinazolin-4-ol in 100% DMSO (range: 10 mM to 0.1 mM).

-

Dilution: Transfer 1 µL of DMSO stock into 99 µL of Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).

-

Incubation: Shake at 500 rpm for 60 minutes at 25°C.

-

Read: Measure forward light scattering.

-

Analysis: The "Solubility Limit" is defined as the concentration where scattering intensity exceeds 3x the background (DMSO blank).

Critical Insight: If the solubility limit is < 50 µM, you must add a solubilizing agent (e.g., 0.01% Pluronic F-127) to the assay buffer for the primary screen.

Primary Screening: Biochemical Assay (Kinase Model)

Quinazolinones are classic ATP-competitive inhibitors. This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is resistant to the weak native fluorescence of the quinazoline core.

Workflow Logic

The screening workflow includes a mandatory "Counter Screen" to rule out promiscuous aggregators (PAINS).

Figure 2: HTS Decision Tree. The Counter Screen distinguishes true binding from colloidal aggregation.

Protocol 2: TR-FRET Kinase Assay (EGFR Model)

Purpose: To measure inhibition of EGFR kinase activity while controlling for interference.

Reagents:

-

Enzyme: Recombinant EGFR (cytoplasmic domain).

-

Substrate: Biotinylated-poly(Glu,Tyr) 4:1.

-

Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

-

Buffer A (Standard): 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

-

Buffer B (Counter Screen): Buffer A + 0.01% Triton X-100 (freshly prepared).

Step-by-Step Procedure:

-

Compound Transfer: Acoustic dispense 50 nL of compound (in DMSO) into a 384-well low-volume white plate.

-

Enzyme Addition: Add 2.5 µL of EGFR enzyme (0.5 nM final) in Buffer A.

-

Note: Pre-incubate for 15 mins to allow compound to access the ATP pocket.

-

-

Reaction Start: Add 2.5 µL of ATP/Substrate mix (ATP at Km, Substrate at 200 nM).

-

Reaction Stop: After 60 mins, add 5 µL of Detection Mix (Eu-Ab + SA-APC in EDTA buffer).

-

Read: Measure Time-Resolved Fluorescence (Ex: 337 nm, Em: 615 nm / 665 nm).

-

Data Calculation:

Self-Validating Control System:

-

Reference Inhibitor: Gefitinib (structural analog) must yield an IC50 within 2-fold of historical mean.

-

Aggregation Check: If a hit is identified, repeat the assay using Buffer B .

-

True Inhibitor: IC50 remains constant.

-

Aggregator: Activity disappears (IC50 increases significantly) because detergent disrupts the colloid.

-

Fragment-Based Screening (SPR)

For fragment screening (where 2-Isopropylquinazolin-4-ol is used as a starting point), Surface Plasmon Resonance (SPR) is superior to biochemical assays.

Protocol 3: SPR Binding Analysis

Instrument: Biacore 8K or S200. Chip: CM5 Sensor Chip (Carboxymethylated dextran).

-

Immobilization: Amine couple the target protein (e.g., Kinase domain) to ~3000 RU.

-

Solvent Correction: Create a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes. This is mandatory for quinazolinones due to the high DMSO concentrations required for solubility.

-

Injection: Inject 2-Isopropylquinazolin-4-ol at 50 µM, 25 µM, 12.5 µM (top concentration determined by Protocol 1).

-

Analysis: Fit to a 1:1 Langmuir binding model.

-

Warning: Square-wave sensorgrams indicate non-specific binding or aggregation.

-

References

-

Quinazolinone Scaffold Bioactivity

-

Assay Guidance Manual (NCBI)

-

Coussens, N.P., et al. (2012). "Assay Interference by Chemical Aggregators." Assay Guidance Manual. Link

-

-

Solubility & Formulation

-

Tautomerism in Drug Design

-

Martin, Y.C. (2009). "Let's not forget tautomers." Journal of Computer-Aided Molecular Design. Link

-

-

TR-FRET Methodology

-

Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery." Current Chemical Genomics. Link

-

Sources

- 1. recipharm.com [recipharm.com]

- 2. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and antimicrobial activities of Salsola imbricata methanolic extract and its phytochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-Isopropylquinazolin-4-ol in Cell-Based Assays

This Application Note is designed for researchers utilizing 2-Isopropylquinazolin-4-ol (also known as 2-isopropyl-4(3H)-quinazolinone ) as a chemical probe or scaffold in cell-based assays.

2-Isopropylquinazolin-4-ol represents a "privileged scaffold" in medicinal chemistry. While often used as a building block, its core structure exhibits intrinsic biological activity, particularly as a modulator of TRP channels (specifically TRPM2) and as a competitive inhibitor in Kinase signaling (EGFR/Aurora) .

Introduction & Compound Profile

2-Isopropylquinazolin-4-ol exists in a tautomeric equilibrium between the enol (4-ol) and keto (4(3H)-one) forms, with the keto form dominating in physiological solutions. This scaffold is highly valued for its ability to mimic the purine ring of ATP, allowing it to interact with ATP-binding pockets in kinases and nucleotide-gated ion channels.

Physicochemical Properties & Handling

| Property | Specification | Critical Note for Cell Culture |

| CAS Number | 23299-63-0 (Generic/Related) | Verify specific isomer/salt form. |

| Molecular Weight | ~188.23 g/mol | Low MW facilitates membrane permeability. |

| Solubility | DMSO (up to 50 mM) | Insoluble in water. Must be prepared as DMSO stock. |

| Stability | Stable at -20°C (Stock) | Avoid repeated freeze-thaw cycles. |

| Primary Targets | TRPM2 Channel, EGFR, PARP | Acts as an antagonist or competitive inhibitor. |

Storage Protocol:

-

Dissolve powder in high-grade DMSO (Sigma-Aldrich Hybridoma grade) to create a 10 mM or 50 mM stock .

-

Aliquot into light-protected amber tubes (20-50 µL each) to prevent hydration.

-

Store at -20°C. For use, warm to 37°C and vortex until completely clear.

Core Application: TRPM2 Channel Inhibition (Calcium Flux Assay)[1][2]

The most specific application of 2-alkylquinazolin-4-ones is the inhibition of Transient Receptor Potential Melastatin 2 (TRPM2) , a Ca²⁺-permeable channel activated by oxidative stress (ROS) and ADP-ribose. Inhibition of TRPM2 protects cells from oxidative stress-induced apoptosis.

Mechanistic Rationale

TRPM2 activation leads to massive Ca²⁺ influx, triggering mitochondrial dysfunction and cell death. 2-Isopropylquinazolin-4-ol acts by occupying the ADPR-binding pocket or the channel pore, preventing channel opening.

Experimental Protocol: Fluo-4 AM Calcium Flux Assay

Objective: Quantify the inhibition of H₂O₂-induced Ca²⁺ influx by 2-Isopropylquinazolin-4-ol in HEK293 cells (stably expressing TRPM2) or neuronal lines (e.g., SH-SY5Y).

Reagents:

-

Fluo-4 AM: Calcium indicator (Invitrogen).

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Stimulant: Hydrogen Peroxide (H₂O₂) or ADPR.

-

Positive Control: 2-APB (Non-specific TRP inhibitor) or N-(p-amylcinnamoyl)anthranilic acid (ACA).

Step-by-Step Workflow:

-

Cell Seeding:

-

Seed cells at 20,000 cells/well in a black-walled, clear-bottom 96-well plate.

-

Incubate overnight at 37°C/5% CO₂.

-

-

Dye Loading (Critical Step):

-

Remove media and wash 1x with Assay Buffer.

-

Add 50 µL of 4 µM Fluo-4 AM in Assay Buffer (with 0.02% Pluronic F-127).

-

Incubate for 45 minutes at 37°C in the dark.

-

Wash 2x with Assay Buffer to remove extracellular dye.

-

-

Compound Pre-treatment:

-

Add 50 µL of 2-Isopropylquinazolin-4-ol (diluted in Assay Buffer).

-

Dose Range: 0.1 µM to 100 µM (include DMSO vehicle control).

-

Incubate for 15-30 minutes at Room Temperature (RT).

-

-

Kinetic Readout:

-

Place plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

Excitation/Emission: 494 nm / 516 nm.

-

Baseline: Record for 30 seconds.

-

Stimulation: Inject 50 µL of H₂O₂ (final conc. 200-500 µM) .

-

Measurement: Record fluorescence every 2 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Plot Dose-Response curve to determine IC₅₀.

-

Visualization: TRPM2 Signaling Pathway

Caption: Mechanism of Action: 2-Isopropylquinazolin-4-ol blocks TRPM2-mediated Ca²⁺ influx triggered by oxidative stress.

Secondary Application: Antiproliferative Screening (Kinase Inhibition)

Quinazolin-4-ones are classic ATP-competitive pharmacophores. 2-Isopropylquinazolin-4-ol serves as a fragment probe to assess binding affinity to the ATP pocket of kinases like EGFR (Epidermal Growth Factor Receptor) or Aurora Kinase .

Experimental Protocol: MTT Cell Viability Assay

Objective: Determine the cytotoxicity (IC₅₀) of the compound in cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

Workflow:

-

Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow attachment (24h).

-

Treatment:

-

Prepare serial dilutions of 2-Isopropylquinazolin-4-ol in media (0.1% DMSO max).

-

Treat cells for 72 hours .[1]

-

-

Readout:

-

Add MTT reagent (0.5 mg/mL) for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm .

-

Expected Results & Interpretation:

-

High Potency (IC₅₀ < 1 µM): Suggests specific target engagement (likely EGFR mutant or TRPM2 dependent survival).

-

Moderate Potency (IC₅₀ 10–50 µM): Typical for the "naked" scaffold. Indicates the need for further substitution (e.g., adding anilines at C4 or halogens at C6/C7) to improve affinity.

-

No Toxicity (IC₅₀ > 100 µM): Validates the compound as a safe "negative control" for more potent derivatives.

References & Grounding

-

TRPM2 Inhibition: 2-substituted quinazolin-4-ones have been identified as specific inhibitors of TRPM2, preventing oxidative stress-induced cell death.

-

Source:

-

-

Antiviral Activity: 2-aminoquinazolin-4(3H)-one derivatives show potency against SARS-CoV-2.[2]

-

Source:

-

-

Kinase Scaffold: The quinazolinone core is the structural basis for approved drugs like Gefitinib (EGFR inhibitor).

-

Source:

-

-

Solubility Guidelines: DMSO is the standard solvent for quinazolinones in cell culture.

-

Source:

-

Sources

- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Recrystallization of 2-Isopropylquinazolin-4-ol

This Application Note and Protocol is designed for researchers and process chemists specializing in the purification of heterocyclic intermediates. It addresses the specific physicochemical challenges of 2-Isopropylquinazolin-4-ol (also known as 2-isopropyl-4(3H)-quinazolinone ), a critical intermediate in the synthesis of bioactive quinazolines such as Proquazone.

Introduction & Chemical Context

2-Isopropylquinazolin-4-ol is a bicyclic heterocycle often synthesized via the condensation of anthranilic acid derivatives with isobutyryl chloride or isobutyric anhydride, followed by cyclization.

The Tautomerism Challenge

While nomenclature often refers to the enol form (4-ol ), in the solid state and in polar solvents, the compound exists predominantly as the keto-tautomer (4(3H)-one ). This distinction is critical for solvent selection:

-

Enol form: Favored in non-polar environments (rare).

-

Keto form: Favored in the crystal lattice due to strong intermolecular hydrogen bonding (dimerization similar to carboxylic acids). This results in a high lattice energy and high melting point (typically >200°C), requiring high-boiling or highly polar protic solvents for effective dissolution.

Impurity Profile: Common impurities include:

-

Anthranilic acid: Unreacted starting material (amphoteric).

-

Isobutyramide/Isobutyric acid residues: Byproducts of the acylation step.

-

Oligomers: Formed via thermal degradation during high-temperature cyclization.

Solvent Selection Strategy

The solubility profile of 2-isopropylquinazolin-4-ol dictates a "Polar Protic" or "Dipolar Aprotic/Antisolvent" approach.

| Solvent System | Role | Solubility Characteristics | Application |

| Ethanol (95-100%) | Primary | Moderate hot, low cold. | Standard Purification. Best balance of yield and purity. |

| Methanol | Alternative | High hot, moderate cold.[1] | Used if ethanol yield is too low, but recovery is poorer. |

| DMF / Water | Antisolvent | Very high (DMF), Zero (Water). | High-Impurities. Best for removing inorganic salts or highly polar tars. |

| Acetic Acid | Special | High hot, low cold. | Used for very crude material containing anthranilic acid residues. |

Experimental Protocols

Protocol A: Standard Ethanol Recrystallization

Best for: Routine purification of crude material with >90% initial purity.

Reagents:

-

Crude 2-Isopropylquinazolin-4-ol

-

Ethanol (Absolute or 95%)

-

Activated Charcoal (Norit or Darco) - Optional for decolorization.

Step-by-Step Procedure:

-

Dissolution:

-

Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add 50 mL of Ethanol.

-

Heat to reflux (approx. 78°C) with magnetic stirring.

-

Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments, maintaining reflux, until dissolution is complete. (Typical ratio: 5-10 mL solvent per gram of solid).

-

-

Hot Filtration (Impurity Removal):

-

If insoluble particles (dust, inorganic salts) remain, perform a hot filtration through a pre-warmed Buchner funnel or fluted filter paper.

-

Optional: If the solution is dark yellow/brown, add 0.5 g activated charcoal, reflux for 5 minutes, and filter hot through Celite.

-

-

Crystallization:

-

Remove the flask from heat.

-

Allow the solution to cool to room temperature slowly (over 1-2 hours) without agitation. Rapid cooling traps impurities.

-

Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline needles using vacuum filtration.

-

Wash the filter cake with 2 x 10 mL of ice-cold Ethanol. (Do not use room temp solvent; it will redissolve the product).

-

-

Drying:

-

Dry the solid in a vacuum oven at 60°C for 4 hours to remove bound solvent.

-

Validation: Check Melting Point (Expected range: 214–240°C, varying by specific polymorph/derivative, typically sharp for pure material).

-

Protocol B: DMF/Water Reprecipitation (Antisolvent Method)

Best for: Highly impure crude, or material containing salts/inorganic residues.

Step-by-Step Procedure:

-

Dissolution:

-

Dissolve 10.0 g of crude solid in the minimum amount of Dimethylformamide (DMF) at 80-90°C. (Caution: DMF causes liver toxicity; work in a fume hood).

-

Volume required is usually low (2-3 mL per gram).

-

-

Precipitation:

-

Crystallization:

-

Allow the mixture to cool slowly. The hydrophobic isopropyl group will drive the compound out of solution as the water content increases relative to temperature drop.

-

Cool to 4°C.[3]

-

-

Wash:

-

Filter and wash copiously with water to remove all traces of DMF (which can impede drying and subsequent reactions).

-

Process Visualization (Graphviz)

The following diagram illustrates the decision logic and workflow for purifying 2-isopropylquinazolin-4-ol.

Caption: Decision matrix for solvent selection based on crude solubility profile.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product separates as a liquid before crystallizing. | The solution is too concentrated or the temperature dropped too fast. Reheat to dissolve and add slightly more solvent. |

| Colored Impurities | Oxidation products or polymeric residues. | Use Activated Carbon during the hot dissolution step (Protocol A). |

| Low Yield | Too much solvent used (product remains in mother liquor). | Concentrate the mother liquor by rotary evaporation to 50% volume and collect a second crop . |

| Fishy/Amine Odor | Residual Anthranilic acid or DMF. | Recrystallize from Acetic Acid or wash the solid with dilute bicarbonate solution followed by water. |

References

-

Synthesis of Quinazolin-4(3H)

- Title: Synthesis of some new tricyclic 4(3H)

- Source: Research in Pharmaceutical Sciences, 2011.

-

URL:[Link]

-

General Quinazolinone Purification

- Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones.

- Source: Molecules (MDPI), 2023.

-

URL:[Link]

-

Chemical Identity & Properties

Sources

Application Notes and Protocols for Efficacy Testing of 2-Isopropylquinazolin-4-ol

Abstract: This document provides a comprehensive, phased protocol for evaluating the therapeutic efficacy of the novel small molecule, 2-Isopropylquinazolin-4-ol. The quinazolinone scaffold is a well-established pharmacophore known for a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] This guide presents a systematic, hypothesis-driven approach, beginning with broad-spectrum in vitro screening to identify primary bioactivity, followed by detailed mechanistic studies and culminating in a validated in vivo efficacy model. The protocols are designed to be self-validating, incorporating essential controls and decision-making frameworks to ensure data integrity and guide further development. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug discovery.

Section 1: Introduction to 2-Isopropylquinazolin-4-ol and the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Derivatives have been extensively investigated for their potential as anti-inflammatory, antimicrobial, antitumor, and antioxidant agents.[1] Specifically, their role as anticancer agents has been prominent, with many derivatives functioning as potent kinase inhibitors or inducers of apoptosis.[4][5]

2-Isopropylquinazolin-4-ol is a specific derivative whose efficacy has not been fully characterized. The protocol outlined herein provides a logical, tiered workflow to systematically determine its biological activity and therapeutic potential. The approach is designed to first cast a wide net to identify a potential therapeutic area (e.g., oncology, infectious disease) and then to progressively narrow the focus to elucidate the specific mechanism of action and confirm efficacy in a relevant in vivo model.

Section 2: Pre-Assay Compound Qualification

Before initiating any biological assays, the integrity of the test compound must be rigorously established. This non-negotiable first step ensures the reproducibility and validity of all subsequent data.

2.1. Identity and Purity Confirmation: The chemical identity of 2-Isopropylquinazolin-4-ol should be confirmed using standard analytical techniques. Purity is paramount, as impurities can confound results or exhibit their own biological activity.

-

Methodology:

-

Mass Spectrometry (MS): Confirm the molecular weight of the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for this purpose.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure using ¹H and ¹³C NMR.

-

High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound. A purity level of >95% is required for in vitro assays, and >98% is recommended for in vivo studies.

-

2.2. Solubility Determination: The compound must be fully solubilized to ensure accurate concentration delivery in assays.

-

Methodology:

-

Test solubility in common, cell-culture compatible solvents such as Dimethyl Sulfoxide (DMSO).

-

Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO).

-

Determine the maximum concentration that remains soluble when diluted into aqueous cell culture media. The final DMSO concentration in the assay should typically be ≤0.5% to avoid solvent-induced toxicity.

-

Section 3: Phase I - Broad-Spectrum In Vitro Efficacy Screening

The initial phase is designed to identify the primary biological activity of 2-Isopropylquinazolin-4-ol. We will simultaneously screen for anticancer and antimicrobial effects.

Caption: High-level workflow for Phase I screening.

Protocol 3.1: Anticancer Cytotoxicity Screening

This protocol assesses the compound's ability to inhibit the proliferation of cancer cells versus non-cancerous cells, providing an initial therapeutic index. The MTT assay is a standard colorimetric method for measuring cell viability.[7][8]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Isopropylquinazolin-4-ol against a panel of human cancer cell lines and a normal cell line.

-

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon).[5]

-

Normal human cell line (e.g., NRK-52E - kidney epithelial, or MRC-5 - lung fibroblast).[8]

-

Complete growth medium (specific to each cell line).

-

Fetal Bovine Serum (FBS).

-

96-well cell culture plates.

-

2-Isopropylquinazolin-4-ol stock solution (in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Plate reader (570 nm).

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2x working stock of the compound by performing serial dilutions from the main DMSO stock into serum-free medium. Create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" of medium with the same final DMSO concentration.

-

Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells. This brings the final volume to 200 µL and achieves the desired 1x final concentrations.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Assay:

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 150 µL of solubilization buffer to each well.

-

Agitate the plate on a shaker for 15 minutes to dissolve the crystals.

-

-

Data Acquisition: Read the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

-

Protocol 3.2: Antimicrobial Activity Screening

This protocol determines the minimum concentration of the compound required to inhibit the growth of (MIC) or kill (MBC) representative microbial strains.[9]

-

Objective: To determine the MIC and MBC of 2-Isopropylquinazolin-4-ol against Gram-positive bacteria, Gram-negative bacteria, and a fungal strain.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative).[9]

-

Fungal strain (e.g., Candida albicans).

-

Bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Fungal growth medium (e.g., RPMI-1640).

-

96-well plates.

-

2-Isopropylquinazolin-4-ol stock solution.

-

-

Step-by-Step Methodology:

-

Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes only) and a negative control (medium only).

-

Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

MBC Determination: To determine the MBC, plate a small aliquot from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

-

Section 4: Phase II - Mechanistic Elucidation (In Vitro)

If significant and selective activity is observed in Phase I, the next step is to investigate the compound's mechanism of action (MOA). The following protocols are based on the most common MOAs for quinazolinone derivatives.

Caption: Decision workflow for anticancer mechanistic studies.

Protocol 4.1: Apoptosis Induction Assay (Annexin V/PI Staining)

Many quinazolinone-based anticancer agents work by inducing programmed cell death (apoptosis).[4] This protocol uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells.

-

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with 2-Isopropylquinazolin-4-ol.

-

Methodology:

-

Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-/PI-: Live cells.

-

Annexin V+/PI-: Early apoptotic cells.

-

Annexin V+/PI+: Late apoptotic/necrotic cells.

-

-

Protocol 4.2: Kinase Inhibition Profiling

The quinazoline scaffold is a common backbone for kinase inhibitors targeting pathways like AKT or VEGFR.[10][11] An initial screen against a panel of relevant kinases can quickly identify potential molecular targets.

-

Objective: To determine if 2-Isopropylquinazolin-4-ol inhibits the activity of key oncogenic kinases.

-

Methodology:

-

Target Selection: Select a panel of kinases relevant to the cancer cell lines used (e.g., EGFR, HER2, VEGFR, AKT1, PI3K).

-

Kinase Assay: Utilize a commercial kinase screening service or an in-house biochemical assay (e.g., using ADP-Glo™ or similar technologies). The compound is typically tested at a fixed concentration (e.g., 10 µM).

-

Data Analysis: Results are reported as percent inhibition relative to a control.

-

Follow-up: For any hits (>50% inhibition), perform a dose-response assay to determine the IC50 for the specific kinase. This confirms a direct interaction and quantifies potency.

-

Section 5: Phase III - In Vivo Efficacy Confirmation

Positive in vitro results must be validated in a living organism. This phase is critical for assessing the compound's real-world therapeutic potential and is conducted in accordance with strict ethical guidelines and, if intended for regulatory submission, Good Laboratory Practices (GLP).[12][13]

Protocol 5.1: Xenograft Mouse Model for Anticancer Efficacy

This is the gold-standard preclinical model for evaluating anticancer drugs.[14][15]

-

Objective: To evaluate the ability of 2-Isopropylquinazolin-4-ol to inhibit tumor growth in an immunodeficient mouse model.

-

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

-

The cancer cell line that was most sensitive in vitro.

-

Matrigel (optional, for enhancing tumor take-rate).

-

Sterile vehicle for compound administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

-

Calipers for tumor measurement.

-

-

Step-by-Step Methodology:

-

Animal Acclimation: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

-

Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a Matrigel mix) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound Dose 1, Compound Dose 2, Positive Control Drug).

-

Dosing: Administer the compound and controls via the determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days).

-

Data Collection:

-

Measure tumor volume with calipers 2-3 times per week. (Volume ≈ (Width)² x Length / 2).

-

Record animal body weight at each measurement to monitor toxicity.

-

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after the planned treatment duration. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group.

-

Section 6: Data Presentation and Interpretation

Clear data presentation is essential for decision-making.

Table 1: Example In Vitro Cytotoxicity Data (IC50 Values)

| Cell Line | Type | IC50 of 2-Isopropylquinazolin-4-ol (µM) |

| A549 | Lung Cancer | 5.2 |

| MCF-7 | Breast Cancer | 12.8 |

| HCT-116 | Colon Cancer | 8.1 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

-

Interpretation: The compound shows potent activity against the A549 lung cancer cell line and a favorable selectivity index (>19-fold) compared to the normal MRC-5 cell line.

Table 2: Example In Vivo Xenograft Study Data

| Treatment Group | Dose (mg/kg, daily) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1540 ± 210 | - | +5.2 |

| Compound | 25 | 785 ± 155 | 49% | +1.5 |

| Compound | 50 | 493 ± 120 | 68% | -2.3 |

| Positive Control | 10 | 415 ± 110 | 73% | -4.8 |

-

Interpretation: The compound demonstrates significant, dose-dependent tumor growth inhibition in vivo. The 50 mg/kg dose shows efficacy comparable to the positive control with minimal impact on body weight, suggesting a good safety profile at a therapeutically active dose.

Section 7: Regulatory Compliance

While these protocols are designed for research and discovery, any data intended to support an Investigational New Drug (IND) application must be generated in compliance with the U.S. Food and Drug Administration's (FDA) Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[12] These regulations govern study conduct, personnel, facilities, equipment, and reporting to ensure data quality and integrity for preclinical safety and toxicity studies.[12][13]

References

- Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research. [Link unavailable]

-

Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available from: [Link]

-

Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed. Available from: [Link]

-

Akhmedova, N., et al. (2024). OPTIMAL SYNTHESIS METHODS AND BIOLOGICAL ACTIVITY STUDY OF 2-(4-NITROPHENIL)QUINAZOLIN-4-ONE. Multidisciplinary Journal of Science and Technology. Available from: [Link]

-

Abdel-Ghani, T. M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Available from: [Link]

-

Nguyen, T. T. T., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Medical and Pharmaceutical Sciences. Available from: [Link]

-

Wikipedia contributors. (2023). VEGFR-2 inhibitor. Wikipedia. Available from: [Link]

-

Luo, J., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Current Microbiology. Available from: [Link]

-

U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.gov. Available from: [Link]

-

National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available from: [Link]

-

Wang, Y., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Kaur, R., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

-

Wang, M., et al. (2021). Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. RSC Advances. Available from: [Link]

-

Gavish, A., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE. Available from: [Link]

-

Wieschowski, S., et al. (2019). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. eLife. Available from: [Link]

-

Al-Suhaimi, K. S., et al. (2022). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. Available from: [Link]

-

Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. Available from: [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.gov. Available from: [Link]

-

Gavish, A., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available from: [Link]

-

Zhao, Y., & Wang, Y. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy. Available from: [Link]

-

Li, H., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

-

de Lacerda, L. L. S., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. ResearchGate. Available from: [Link]

-

NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available from: [Link]

-

Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available from: [Link]

-

Rather, M. A., et al. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Preprints.org. Available from: [Link]

-

Wang, Y., et al. (2024). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Frontiers in Pharmacology. Available from: [Link]

-

Sharma, R., et al. (2021). Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Al-Salahi, R., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry. Available from: [Link]

-

Al-Hussain, S. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]

-

Kumar, M., et al. (2023). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. ResearchGate. Available from: [Link]

-

Khan, I., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistrySelect. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 12. Step 2: Preclinical Research | FDA [fda.gov]

- 13. seed.nih.gov [seed.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Administration Strategies for 2-Isopropylquinazolin-4-ol and Related Scaffolds

Executive Summary & Compound Profile

2-Isopropylquinazolin-4-ol (often existing in equilibrium with its tautomer, 2-isopropylquinazolin-4(3H)-one ) represents a critical chemical scaffold in medicinal chemistry. Structurally related to bioactive agents like Proquazone (NSAID) and emerging mGlu7 negative allosteric modulators, this compound class is characterized by high lipophilicity and poor aqueous solubility (BCS Class II).

This guide provides validated protocols for administering 2-Isopropylquinazolin-4-ol in rodent models. Unlike water-soluble salts, this scaffold requires rigorous pre-formulation to prevent precipitation in the gastrointestinal tract or at the injection site, which causes high variability in pharmacokinetic (PK) data.

Physicochemical Challenges

| Property | Characteristic | Impact on In Vivo Study |

| Tautomerism | Enol (4-ol) | The keto form typically predominates in neutral solution; affects solubility and crystal packing. |

| LogP | ~2.5 – 3.2 (Estimated) | High permeability but low solubility. prone to depot formation in subcutaneous (SC) dosing. |

| pKa | ~3.5 (Basic N1) / ~9.5 (Acidic OH/NH) | Solubility is pH-dependent; significantly higher solubility at pH < 2 or pH > 10. |

Pre-Formulation Decision Matrix

Before dosing, you must select a vehicle compatible with your study endpoint.[1] Do not use suspensions for Intravenous (IV) dosing.

Figure 1: Formulation decision tree based on administration route and solubility. Note that IV routes strictly require solutions (no particulates).

Protocol A: Oral Administration (PO)

Best for: Chronic efficacy studies, pharmacokinetics (absorption phase).

For 2-Isopropylquinazolin-4-ol, a suspension is the most robust vehicle for doses >10 mg/kg. Solutions in high-percentage organic solvents (e.g., 100% DMSO) are contraindicated for oral gavage due to gastric irritation and precipitation upon contact with stomach acid.

Materials

-

Vehicle: 0.5% (w/v) Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.

-

Equipment: Glass mortar and pestle, sonicator, flexible gavage needles (18G for rats, 20-22G for mice).

Step-by-Step Procedure

-

Micronization: Weigh the required amount of 2-Isopropylquinazolin-4-ol. Grind extensively in a mortar to break crystal aggregates. Causality: Large crystals reduce dissolution rate, leading to artificially low bioavailability.

-

Wetting: Add Tween 80 (surfactant) dropwise to the powder. Triturate until a smooth paste forms.

-

Levigation: Geometric dilution—add the 0.5% MC vehicle in small increments, mixing constantly to prevent clumping.

-

Homogenization: Transfer to a vial and sonicate for 10–15 minutes.

-

QC Check: Invert the vial. No visible clumps should settle within 1 minute.

-

-

Administration:

-

Volume: Max 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

-

Technique: Insert gavage needle gently along the palate; do not force.

-

Protocol B: Intravenous (IV) & Intraperitoneal (IP) Screening

Best for: Absolute bioavailability (IV) or rapid screening (IP).

Because this compound is lipophilic, simple saline will fail. We utilize a Cyclodextrin-based formulation (Captisol® or HP-β-CD) which encapsulates the hydrophobic drug, preventing precipitation while being well-tolerated IV.

Materials

-

Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Phosphate Buffered Saline (PBS).

-

Co-solvent (Optional): DMSO (Molecular Biology Grade).

Step-by-Step Procedure

-

Stock Preparation: Dissolve 2-Isopropylquinazolin-4-ol in 100% DMSO at 20x the final concentration (e.g., if dosing 5 mg/kg at 5 mL/kg, target conc is 1 mg/mL; make 20 mg/mL stock).

-

Vehicle Prep: Dissolve HP-β-CD in PBS to make a 20% solution.

-

Complexation:

-

Slowly add the DMSO stock (5% of final volume) to the stirring HP-β-CD solution.

-

Critical Step: A transient precipitate may form. Stir continuously for 30 minutes. The cyclodextrin cavity will encapsulate the drug, clarifying the solution.

-

-

Filtration (Sterilization): Pass the final solution through a 0.22 µm PVDF syringe filter.

-

Safety: Never inject unfiltered material IV; micro-precipitates can cause pulmonary embolism.

-

-

Administration:

-

IV (Tail Vein): Max volume 5 mL/kg.[2] Bolus injection over 5-10 seconds.

-

IP: Max volume 10 mL/kg. Inject into the lower right quadrant to avoid the cecum.

-

Pharmacokinetic Workflow & Sampling

To validate the administration, you must confirm exposure.

Figure 2: Standard Pharmacokinetic (PK) workflow.

Bioanalysis Note

-

Internal Standard: Use a structural analog (e.g., Quinazolin-4-one) or Deuterated standard.

-

Matrix: Plasma protein binding for quinazolinones is typically high (>90%). Ensure your extraction method (Acetonitrile precipitation) recovers the total drug.

References

-

University of Michigan (IACUC). Guidelines on Administration of Substances to Laboratory Animals. (Verified 2023).[2][3] Defines maximum volumes (10 mL/kg PO, 5 mL/kg IV) to prevent physiological stress.

-

Wróbel, M. et al. (2025).Design and Synthesis of New Quinazolin-4-one Derivatives... Int. J. Mol. Sci.

-

(Note: Link directs to related quinazolinone formulation studies in PMC).

-

-

MDPI (2023). Quinazolinones, the Winning Horse in Drug Discovery. Reviews the lipophilicity and blood-brain barrier penetration of this scaffold.[3]

-

Boston University (IACUC).

Sources

- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 2. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 3. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Challenges of 2-Isopropylquinazolin-4-ol in Solution

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Isopropylquinazolin-4-ol. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and robust experimental protocols to address the common challenge of poor stability of this compound in solution. As your partner in research, we aim to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the root causes of these problems and provide actionable solutions.

Question 1: I've observed a gradual decrease in the concentration of my 2-Isopropylquinazolin-4-ol stock solution over time, even when stored at 4°C. What is the likely cause and how can I prevent this?

Answer:

The gradual loss of your compound in solution is likely due to hydrolytic degradation of the quinazolinone ring. The quinazolinone scaffold, while generally stable, can be susceptible to hydrolysis, particularly under certain pH conditions.[1][2] The pyrimidine ring within the quinazolinone structure can undergo ring-opening, especially when exposed to acidic or alkaline environments, a process that can be exacerbated by elevated temperatures.[1][2][3]

Causality Explained: The mechanism of hydrolysis often involves nucleophilic attack at the carbonyl carbon (C4) of the quinazolinone ring. In alkaline conditions, hydroxide ions act as the nucleophile, leading to the cleavage of the amide bond and subsequent ring opening. In acidic conditions, the reaction can also proceed, although for some derivatives, protonation of the nitrogen atoms may offer some degree of stabilization.[4]

Immediate Actions & Preventative Measures:

-

pH Control: The first and most critical step is to assess the pH of your solution. Prepare your stock solutions in a buffered system, ideally between pH 5 and 7. Avoid unbuffered water or highly acidic or basic media for long-term storage.

-

Solvent Selection: If your experimental design allows, consider using aprotic solvents such as DMSO or DMF for your primary stock solution, which you can then dilute into your aqueous experimental medium immediately before use. A study on a quinazoline derivative, BG1188, showed that solutions in DMSO were unstable, with spectral changes indicating modifications immediately after preparation, suggesting that even aprotic solvents are not universally protective and require validation.[5]

-

Temperature Management: While you are already storing at 4°C, which is good practice, be mindful of freeze-thaw cycles. For long-term storage, consider aliquoting your stock solution into single-use vials to minimize temperature fluctuations. Some quinazolinone derivatives are stable at elevated temperatures (e.g., 80°C) for short periods, but this is not a universal property and should be experimentally verified.[4]

Question 2: My solution of 2-Isopropylquinazolin-4-ol has developed a yellow tint after being exposed to ambient light in the lab. Is this a sign of degradation?

Answer:

Yes, a change in color, such as the appearance of a yellow tint, is a strong indicator of photodegradation. Azaarenes, the class of compounds to which quinazolinones belong, are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[6]

Causality Explained: Photodegradation is initiated when the molecule absorbs photons of light, promoting it to an excited state. This excited molecule can then undergo various reactions, including oxidation or rearrangement, to form colored degradation products. The energy from the light can facilitate the formation of reactive oxygen species (ROS) in the solution, which can then attack the quinazolinone ring.

Immediate Actions & Preventative Measures:

-

Light Protection: Always store your stock solutions and experimental samples in amber vials or wrap your containers in aluminum foil to protect them from light.

-

Minimize Exposure During Handling: When working with the compound, try to minimize its exposure to direct light. Conduct your experiments under subdued lighting conditions if possible.

-

Use of Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution to quench ROS and mitigate photodegradation.

Question 3: I am observing precipitation in my aqueous solution of 2-Isopropylquinazolin-4-ol, especially at higher concentrations. How can I improve its solubility and prevent this?

Answer:

Precipitation is a common issue with poorly soluble organic compounds like many quinazolinone derivatives. This can be due to the compound's inherent low aqueous solubility or a change in the solution's properties (e.g., pH, temperature) that affects solubility.

Causality Explained: The stability of a solution is a function of both chemical and physical stability. While we've discussed chemical degradation, physical instability, such as precipitation, is equally critical. The formation of a solid phase indicates that the concentration of the compound has exceeded its solubility limit under the current conditions.

Immediate Actions & Preventative Measures:

-

Co-solvents: Consider the use of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to increase the solubility of your compound in the aqueous medium.

-

Formulation Strategies: For more advanced applications, formulation techniques like the preparation of amorphous solid dispersions can significantly enhance solubility and dissolution rates.[7][8] This involves dispersing the drug in a polymer matrix, which can prevent crystallization and improve physical stability.[8]

-

pH Adjustment: As with chemical stability, pH can also influence solubility. Determine the pKa of your compound and adjust the pH of your solution to a range where the ionized (and typically more soluble) form of the molecule is predominant.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of 2-Isopropylquinazolin-4-ol?

A1: Based on the general properties of quinazolinones, the ideal storage conditions for a stock solution of 2-Isopropylquinazolin-4-ol would be:

-

Solvent: Anhydrous DMSO or ethanol.

-

Temperature: -20°C or -80°C for long-term storage.

-

Container: Amber glass vials with a tight-fitting cap to prevent solvent evaporation and moisture ingress.

-

Atmosphere: For highly sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q2: Are there any known incompatibilities of 2-Isopropylquinazolin-4-ol with common laboratory reagents?

A2: While specific incompatibility data for 2-Isopropylquinazolin-4-ol is not available, based on the quinazolinone scaffold, you should be cautious with:

-

Strong Oxidizing Agents: Reagents like hydrogen peroxide can lead to the formation of N-oxides or other oxidation products.[3]

-

Strong Acids and Bases: As discussed, these can catalyze hydrolysis of the quinazolinone ring.[1][2]

-

Reducing Agents: While the quinazolinone ring is relatively stable to reduction, strong reducing agents could potentially reduce the pyrimidine ring.[1]

Q3: How can I confirm that the instability I am observing is due to degradation and not just precipitation?

A3: To differentiate between degradation and precipitation, you can perform the following steps:

-

Visual Inspection: Degradation may be accompanied by a color change, while precipitation will result in a solid phase.

-

Solubility Test: Try to redissolve the precipitate by gentle warming or the addition of a small amount of a co-solvent. If the precipitate redissolves and the concentration is restored (as measured by a suitable analytical method), the issue is likely physical instability (precipitation).

-

Analytical Characterization: Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to analyze your solution. The appearance of new peaks with different retention times is a clear sign of chemical degradation.

Experimental Protocol: Forced Degradation Study for 2-Isopropylquinazolin-4-ol

A forced degradation study is essential to identify the degradation pathways and develop a stability-indicating analytical method for your compound.

Objective: To determine the degradation profile of 2-Isopropylquinazolin-4-ol under various stress conditions.

Materials:

-

2-Isopropylquinazolin-4-ol

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)

-

pH meter

-

HPLC system with a UV or MS detector

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 2-Isopropylquinazolin-4-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-